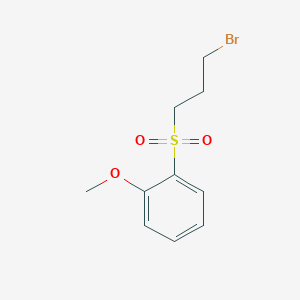
1-(3-Bromopropanesulfonyl)-2-methoxybenzene
Descripción general
Descripción
1-(3-Bromopropanesulfonyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C10H13BrO3S and its molecular weight is 293.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Bromopropanesulfonyl)-2-methoxybenzene is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, including its cytotoxic effects, antimicrobial activity, and mechanisms of action, supported by relevant research findings and case studies.
- Chemical Formula : C10H13BrO3S
- Molecular Weight : 305.18 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
Antimicrobial Activity
Research indicates that this compound exhibits antifungal properties , particularly against Aspergillus niger. The compound has been shown to inhibit fungal growth effectively, making it a potential candidate for antifungal drug development. In vitro studies demonstrated its ability to disrupt fungal cell membranes, leading to cell lysis and death .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on human cancer cell lines . Studies found that it induces apoptosis in various cancer cells, including HeLa and MCF-7 lines. The mechanism involves the inhibition of fatty acid biosynthesis and disruption of microtubule dynamics, which are critical for mitosis . The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via microtubule disruption |
| MCF-7 | 10 | Inhibition of fatty acid biosynthesis |
| HT-29 | 12 | Disruption of mitotic spindle formation |
The primary mechanism by which this compound exerts its biological effects appears to be through the inhibition of tubulin polymerization. This action interferes with the normal function of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase . Additionally, the compound's interaction with phenolic acid transporters has been noted, which may further contribute to its cytotoxic profile by preventing the accumulation of essential metabolites within cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound. For instance, in a study involving various benzenesulfonamide derivatives, compounds similar in structure demonstrated significant antitumor activity by targeting tubulin. The findings indicated that modifications in the bromine and methoxy groups could enhance efficacy against specific cancer types .
Propiedades
IUPAC Name |
1-(3-bromopropylsulfonyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-14-9-5-2-3-6-10(9)15(12,13)8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVEFHOBLSYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















